molecular formula C10H9F6NO B8308063 1-(3,5-Bistrifluoromethylphenyl)-2-hydroxyethylamine

1-(3,5-Bistrifluoromethylphenyl)-2-hydroxyethylamine

Cat. No. B8308063
M. Wt: 273.17 g/mol
InChI Key: IKDVCMONKGAXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Bistrifluoromethylphenyl)-2-hydroxyethylamine is a useful research compound. Its molecular formula is C10H9F6NO and its molecular weight is 273.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Bistrifluoromethylphenyl)-2-hydroxyethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Bistrifluoromethylphenyl)-2-hydroxyethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9F6NO

Molecular Weight

273.17 g/mol

IUPAC Name

2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(17)4-18)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2

InChI Key

IKDVCMONKGAXHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 250 ml of acetonitrile was dissolved 4.8 g of 3,5-bistrifluoromethylbenzaldehyde, added thereto were 6.6 g of trimethylsulfonium iodide, 3.2 g of ground potassium hydroxide and 0.5 ml of water, and the mixture was stirred at a temperature of 65° C. to 70° C. for 16 hours, in the presence of an alumina ball. After the reaction was completed, insoluble matters were removed, and ethyl acetate and water were added to the filtrate and layers were separated. The organic layer was washed, dried and concentrated under reduced pressure. To the residue was added 50 ml of a 40% methylamine-methanol solution, and the mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure. The residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:2), to give 1.23 g of 1-(3,5-bistrifluoromethylphenyl)-2-hydroxyethylamine as shown in Table 133 below.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Four

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